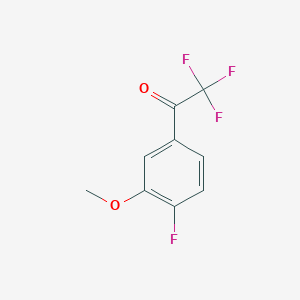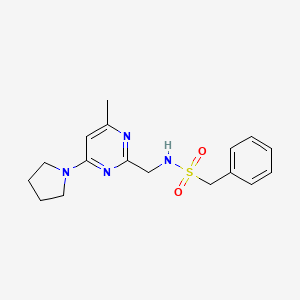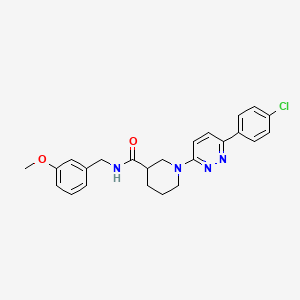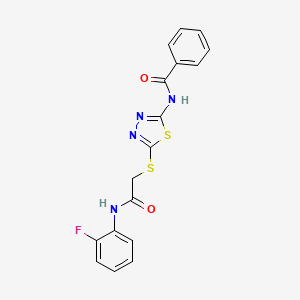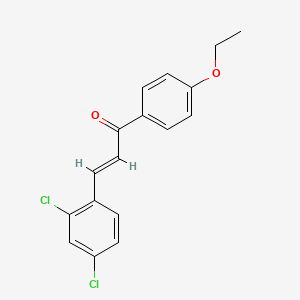
(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as DCPPEP, is a synthetic organic compound that belongs to the family of chalcones. It is widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been found to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its high purity and stability. It can be easily synthesized and purified using standard laboratory techniques. Moreover, (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the scientific research of (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one. One potential area of research is the development of (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one. Furthermore, future studies could focus on improving the solubility and bioavailability of (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one to enhance its therapeutic potential.
Conclusion:
In conclusion, (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that has shown promising therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic activities. (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exerts its therapeutic effects by modulating various signaling pathways in the body. Although (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has several advantages for lab experiments, it also has some limitations. Future research could focus on developing (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one-based drugs and investigating the molecular mechanisms underlying its therapeutic effects.
Métodos De Síntesis
(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 2,4-dichloroacetophenone and 4-ethoxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 144-146°C.
Aplicaciones Científicas De Investigación
(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-tumor, and anti-diabetic activities. (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-15-8-4-13(5-9-15)17(20)10-6-12-3-7-14(18)11-16(12)19/h3-11H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSDTNJRWQHEEV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

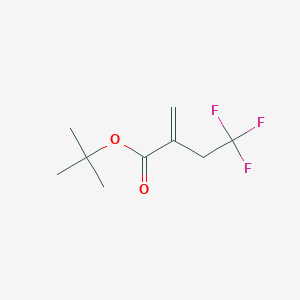
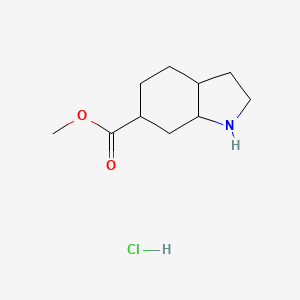

![N-(2-chloro-4-fluorophenyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2908995.png)
![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)
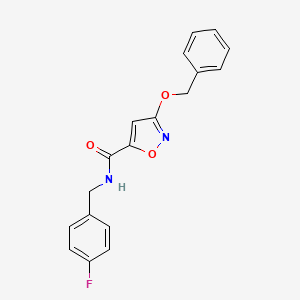
![methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2909000.png)
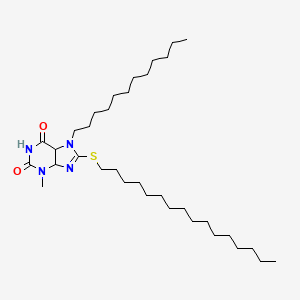
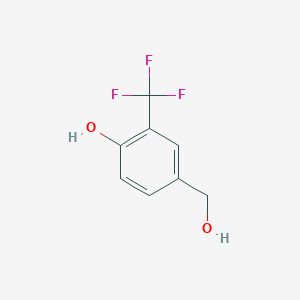
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2909003.png)
